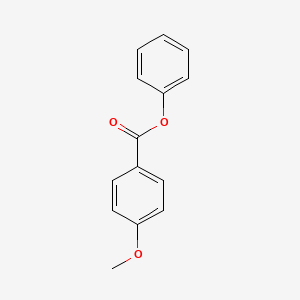

Phenyl 4-methoxybenzoate

Descripción general

Descripción

It has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. This compound is characterized by a phenyl group attached to a 4-methoxybenzoate moiety, making it a versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield 4-methoxybenzoic acid and phenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).

Major Products:

Hydrolysis: 4-methoxybenzoic acid and phenol.

Reduction: 4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Cross Dehydrogenative Coupling

Phenyl 4-methoxybenzoate has been investigated for its role in catalysis, particularly in cross dehydrogenative coupling reactions. These reactions are significant for synthesizing phenol esters and other complex organic molecules. A notable study demonstrated the use of superparamagnetic nanoparticles as catalysts for these transformations. The reaction involving this compound yielded high product yields, showcasing its utility as a precursor in organic synthesis .

Antioxidant Properties

Research has indicated that derivatives of this compound may exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The synthesis of related compounds has shown promising results in terms of their ability to scavenge free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals .

Case Study 1: Liquid Crystal Displays

A study focused on the integration of this compound with various luminophores to enhance the optical properties of LCDs. The findings indicated that the compound's ability to align luminophores improved the display's brightness and color accuracy.

Case Study 2: Catalytic Efficiency

In another investigation, the effectiveness of this compound in catalyzing cross dehydrogenative coupling reactions was assessed using different substrates. The results showed that the compound facilitated reactions with yields exceeding 75%, demonstrating its potential as a valuable reagent in organic chemistry.

Mecanismo De Acción

The mechanism of action of phenyl 4-methoxybenzoate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Phenyl 4-methoxybenzoate can be compared with other esters of benzoic acid, such as:

Phenyl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.

Methyl 4-methoxybenzoate: Similar structure but with a methyl ester group instead of a phenyl group, leading to variations in physical and chemical properties.

Ethyl 4-methoxybenzoate: Contains an ethyl ester group, which affects its solubility and reactivity compared to this compound

This compound is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical properties and reactivity patterns.

Actividad Biológica

Phenyl 4-methoxybenzoate, with the molecular formula and a molecular weight of 228.24 g/mol, is an organic compound characterized by a phenyl group attached to a 4-methoxybenzoate moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.

This compound can be synthesized through the esterification of 4-methoxybenzoic acid with phenol, often utilizing dehydrating agents such as sulfuric acid or coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction. The compound undergoes various chemical reactions, including hydrolysis, reduction, and electrophilic aromatic substitution, which can influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, suggesting its potential use as a lead compound in developing new antimicrobial agents. Preliminary findings indicate that the compound may disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival.

Antitumor Activity

Research into the antitumor properties of this compound is ongoing. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties. Mechanistic studies are needed to elucidate its specific pathways of action in cancer cells.

The biological activity of this compound is believed to be influenced by its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can engage in hydrogen bonding and van der Waals interactions, potentially affecting the compound's binding affinity and specificity towards biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenyl benzoate | Lacks methoxy group | Different reactivity and applications |

| Methyl 4-methoxybenzoate | Methyl ester group instead of phenyl | Variations in physical and chemical properties |

| Ethyl 4-methoxybenzoate | Contains ethyl ester group | Affects solubility and reactivity |

This comparison highlights how the presence of both the phenyl and methoxy groups in this compound confers distinct chemical properties that may enhance its biological activity compared to other benzoic acid esters.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various derivatives of benzoates indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of other tested compounds, suggesting a strong potential for therapeutic applications.

- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study measured cell viability using MTT assays, showing a dose-dependent decrease in cell proliferation at concentrations above 50 µM .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

phenyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZYBNYNPXKWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323469 | |

| Record name | Phenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-97-9 | |

| Record name | 4181-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Phenyl 4-Methoxybenzoate and how is it characterized?

A1: this compound is an aromatic ester with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [, ]. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and X-ray diffraction have been instrumental in elucidating its structure and conformation [, , ]. X-ray crystallography studies reveal that the benzene rings in this compound are twisted relative to each other [].

Q2: this compound is often incorporated into liquid crystalline polymers. Why is this compound suitable for such applications?

A2: this compound acts as a nematogen, a type of molecule that forms nematic liquid crystal phases [, ]. This means that when incorporated into polymers, it can impart liquid crystalline properties to the resulting material [, , ]. These polymers find applications in areas like gas chromatography and advanced optical materials [, ].

Q3: How does the introduction of lateral substituents to the central benzene ring of this compound derivatives impact their liquid crystal behavior?

A3: Research suggests that incorporating lateral substituents, such as a methoxy or ethoxy group, to the central phenyl ring of this compound derivatives can significantly influence the stability and type of liquid crystal phases they exhibit. This modification is linked to changes in molecular shape and electronic properties, ultimately affecting the formation of desirable mesophases like the ferroelectric nematic phase [].

Q4: Has this compound been explored in the context of drug discovery?

A4: While not a drug itself, this compound serves as a building block in synthesizing more complex molecules with potential biological activities. For example, derivatives incorporating the this compound moiety have demonstrated promising molluscicidal activity against Schistosoma japonicum and Oncomelania hupensis [, , ].

Q5: What insights have computational chemistry studies provided regarding this compound derivatives?

A5: Density Functional Theory (DFT) calculations have been employed to explore the electronic properties and reactivity of this compound derivatives []. These calculations help researchers understand the structure-activity relationship (SAR) and predict potential applications, such as corrosion inhibition [].

Q6: How do the length of the alkoxy chain substituents on this compound derivatives affect their properties?

A6: Studies have shown that modifying the length of alkoxy chains in this compound derivatives influences their electronic distribution, thermal stability, and biological activity [, ]. For instance, increasing the alkyl chain length can impact the mesophase stability in liquid crystals and alter the biological activity in molluscicidal agents [, ].

Q7: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A7: A variety of analytical techniques are employed for studying this compound and its derivatives. These include spectroscopic methods like FTIR and NMR for structural characterization, chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and thermal analysis methods like Differential Scanning Calorimetry (DSC) for studying phase transitions and thermal stability [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.